molecular formula C11H19N5 B13329042 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

Cat. No.: B13329042
M. Wt: 221.30 g/mol
InChI Key: MCAHBXPHIUELLA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is a compound that belongs to the class of diazepanes and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine is unique due to its specific structural features and potential applications. Its combination of a diazepane ring and a pyrimidine moiety provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-2-13-10-4-6-14-11(15-10)16-8-3-5-12-7-9-16/h4,6,12H,2-3,5,7-9H2,1H3,(H,13,14,15)

InChI Key

MCAHBXPHIUELLA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCCNCC2

Origin of Product

United States

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